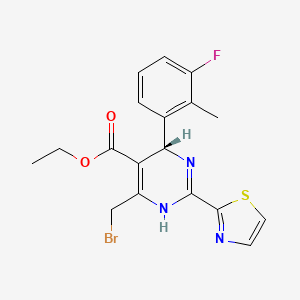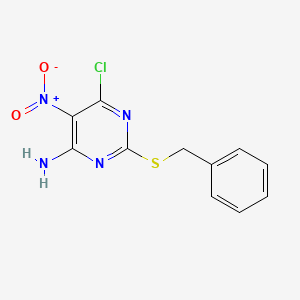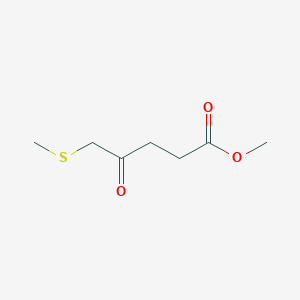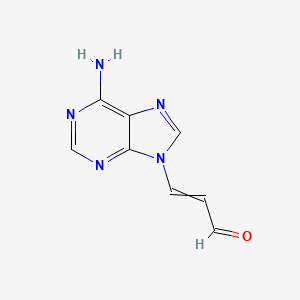
9-(3-Oxoprop-1-enyl)adenine
Descripción general
Descripción
9-(3-Oxoprop-1-enyl)adenine is a chemical compound that features an adenine moiety attached to a prop-2-enal group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The adenine component is a well-known nucleobase, which plays a crucial role in the structure of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Oxoprop-1-enyl)adenine typically involves the reaction of adenine with an appropriate aldehyde under specific conditions. One common method involves the use of a base to deprotonate the adenine, followed by the addition of prop-2-enal. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Oxoprop-1-enyl)adenine can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Adenin-9-yl) propanoic acid.
Reduction: 3-(Adenin-9-yl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(3-Oxoprop-1-enyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(3-Oxoprop-1-enyl)adenine involves its interaction with biological molecules such as nucleic acids and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(Adenin-9-yl) propionamide: Similar structure but with an amide group instead of an aldehyde.
3-(Adenin-9-yl) propanoic acid: Oxidized form of 9-(3-Oxoprop-1-enyl)adenine.
3-(Adenin-9-yl) propanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H7N5O |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)prop-2-enal |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11) |
Clave InChI |
LYXOMQKQLZJTQN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
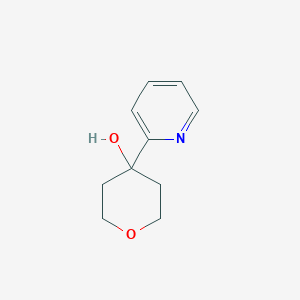


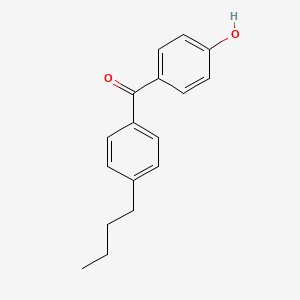
![4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B8343698.png)
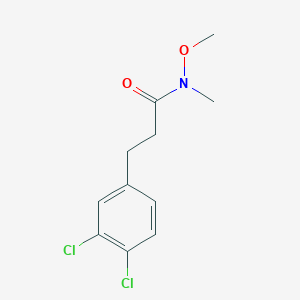
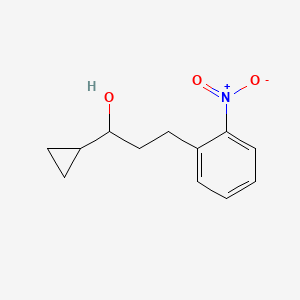
![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)
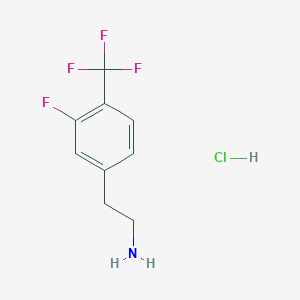
![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)
